
4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide
Overview
Description
4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms attached to the benzene rings and a methyl group attached to the amide nitrogen
Preparation Methods
The synthesis of 4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzoic acid with 3-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of 4-fluorobenzoyl chloride and 3-fluoroaniline in the presence of a base such as triethylamine to form the desired benzamide .
Chemical Reactions Analysis
4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form amines.
Scientific Research Applications
4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, affecting their activity. The compound’s structure allows it to fit into the binding pockets of certain receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide can be compared with other similar compounds, such as:
4-fluoro-N-(3-fluorophenyl)benzamide: This compound lacks the methyl group on the amide nitrogen, which can affect its chemical properties and reactivity.
4-fluoro-N-(2-fluorophenyl)benzamide: The position of the fluorine atoms on the benzene rings is different, leading to variations in molecular interactions and biological activities .
Properties
IUPAC Name |
4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-7-11(16)5-6-13(9)14(18)17-12-4-2-3-10(15)8-12/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBJLSUNMOSFFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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